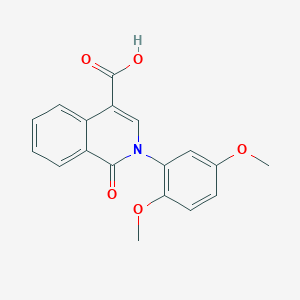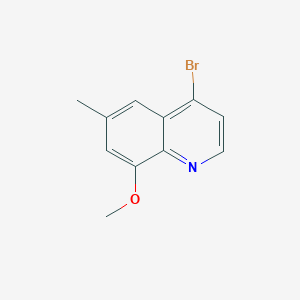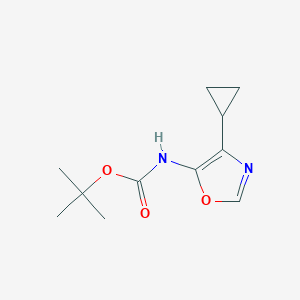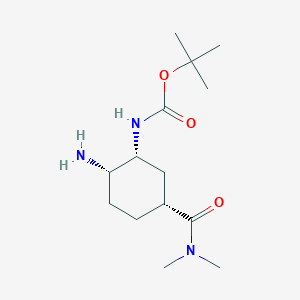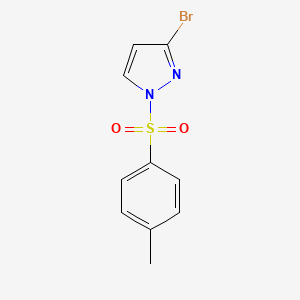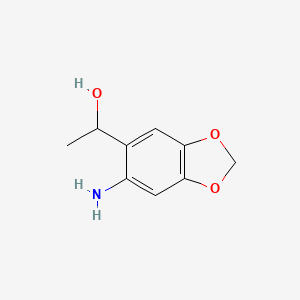
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol is a chemical compound that belongs to the benzodioxole family. This compound is characterized by the presence of an amino group and an ethan-1-ol moiety attached to a benzodioxole ring. Benzodioxoles are known for their bioactive properties and are often found in pharmaceuticals and pesticides .
准备方法
The synthesis of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with catechol, which is a benzene derivative.
Formation of Benzodioxole Ring: Catechol reacts with disubstituted halomethanes to form the benzodioxole ring.
Introduction of Amino Group: The amino group is introduced through a nitration reaction followed by reduction.
Addition of Ethan-1-ol Moiety: The ethan-1-ol moiety is added via a Grignard reaction or other suitable methods.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反应分析
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of pesticides and other agrochemicals.
作用机制
The mechanism of action of 1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
相似化合物的比较
1-(6-amino-2H-1,3-benzodioxol-5-yl)ethan-1-ol can be compared with other benzodioxole derivatives:
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Similar structure but lacks the amino group.
1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethanol: Contains a nitro group instead of an amino group.
1-(6-Aminobenzo[d][1,3]dioxol-5-yl)ethanone: Similar structure but with a ketone group instead of an ethan-1-ol moiety.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(6-amino-1,3-benzodioxol-5-yl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-5(11)6-2-8-9(3-7(6)10)13-4-12-8/h2-3,5,11H,4,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPEOSFRVQFDRHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1N)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
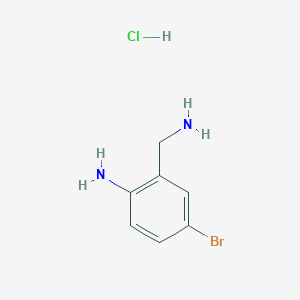


![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
